molecular formula C8H3ClFN3O2S B2453010 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole CAS No. 1340057-97-7

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B2453010
CAS No.: 1340057-97-7
M. Wt: 259.64
InChI Key: CKUGVYFTCFRJQF-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole (CAS 1340057-97-7) is a high-purity chemical building block of significant interest in medicinal chemistry. With a molecular formula of C₈H₃ClFN₃O₂S and a molecular weight of 259.64 g/mol, this compound serves as a versatile synthon for the development of novel bioactive molecules . The 1,3,4-thiadiazole core is a privileged scaffold in drug discovery, known for its wide spectrum of pharmacological activities. This scaffold is a bioisostere of pyrimidine, a fundamental structure in nucleic acids, which allows its derivatives to interact with critical biological targets and disrupt processes like DNA replication in abnormal cells . Researchers are particularly interested in 1,3,4-thiadiazole derivatives for their anticancer potential . These compounds have demonstrated cytotoxic properties by acting as inhibitors for various enzymes and proteins involved in cancer cell proliferation, such as carbonic anhydrases (CAIX and CAXII), focal adhesion kinase (FAK), and tubulin polymerization . Furthermore, the 2-chloro substituent on the thiadiazole ring provides a reactive site for further structural elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies . Beyond oncology research, the 1,3,4-thiadiazole nucleus is extensively investigated for its antimicrobial properties . Derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal species, often by modulating enzyme function or disrupting key biochemical pathways in pathogens . This compound is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this product with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFN3O2S/c9-8-12-11-7(16-8)5-2-1-4(13(14)15)3-6(5)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUGVYFTCFRJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340057-97-7
Record name 2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole
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Preparation Methods

Thiosemicarbazide-Based Solid-Phase Synthesis

Reaction Mechanism and Optimization

The patent CN103936691A outlines a solvent-free, solid-phase method using thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅). The process involves three stages:

  • Grinding and Activation :
    Equimolar quantities of thiosemicarbazide, 2-fluoro-4-nitrobenzoic acid, and PCl₅ (1:1.1:1.1 molar ratio) are ground at room temperature. PCl₅ acts as both a dehydrating agent and cyclization catalyst, converting the carboxylic acid to an acyl chloride intermediate.

  • Cyclization :
    The acyl chloride reacts with thiosemicarbazide to form a thioacylhydrazine, which undergoes intramolecular cyclization upon heating (40–50°C) to yield 2-amino-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole.

  • Chlorination :
    The amino group at position 2 is replaced via a Sandmeyer reaction using CuCl in HCl/NaNO₂, achieving 85–89% conversion to the chloro derivative.

Table 1: Solid-Phase Synthesis Parameters
Parameter Value/Range Role
Molar Ratio (Thiosemicarbazide:Acid:PCl₅) 1:1.1:1.1 Ensures complete acyl chloride formation
Reaction Time 2–3 hours Minimizes side reactions
Yield (After Chlorination) 91% Reflects process efficiency

Cyclization of Thiohydrazides with Nitriles

Liquid-Phase Methodology

An alternative route described in academic literature involves the reaction of thiohydrazides with nitriles under acidic conditions:

  • Intermediate Formation :
    2-Fluoro-4-nitrobenzamide reacts with thiohydrazide in HCl/EtOH to generate a thioacylhydrazine intermediate.

  • Cyclodehydration :
    Heating at 80°C in PCl₅ promotes cyclodehydration, forming the thiadiazole ring. This method requires stringent pH control (pH 2–3) to prevent hydrolysis of the nitro group.

Table 2: Cyclization Reaction Performance
Condition Impact on Yield
Temperature > 90°C Decomposition (↓30%)
PCl₅ Concentration (1.2 eq) Optimal cyclization (↑78%)
Solvent (Toluene vs. DMF) Toluene preferred (↑15% yield)

Halogenation via Sandmeyer Reaction

Diazotization and Chlorine Substitution

The Sandmeyer reaction is critical for introducing chlorine at position 2:

  • Diazotization :
    2-Amino-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is treated with NaNO₂/HCl at 0–5°C to form a diazonium salt.

  • Chlorination :
    Addition of CuCl catalyzes the replacement of the diazo group with chlorine, yielding the final product.

Table 3: Sandmeyer Reaction Optimization
Parameter Optimal Value Effect
Temperature 0–5°C Prevents diazonium decomposition
CuCl Stoichiometry 1.5 eq Maximizes Cl substitution (↑85%)
Reaction Time 45 minutes Balances conversion and side reactions

Comparative Analysis of Synthesis Methods

Efficiency and Practicality

The solid-phase method outperforms liquid-phase approaches in yield (91% vs. 78%) and scalability due to reduced solvent use and shorter reaction times. However, the Sandmeyer reaction’s reliance on hazardous reagents (NaNO₂, HCl) necessitates rigorous safety protocols.

Table 4: Method Comparison
Metric Solid-Phase Liquid-Phase
Yield 91% 78%
Reaction Time 3 hours 6 hours
Safety Profile Low toxicity (PCl₅) Hazardous intermediates
Scalability High (no solvent) Moderate

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiadiazoles.

    Reduction: Formation of 2-chloro-5-(2-fluoro-4-aminophenyl)-1,3,4-thiadiazole.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
The compound has been explored for its potential anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis, making them promising candidates for anticancer therapies .

A specific study evaluated a series of thiadiazole derivatives against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results demonstrated that certain derivatives exhibited higher potency than standard chemotherapeutic agents like cisplatin . The mechanisms of action include inhibition of key enzymes involved in tumorigenesis, such as dihydrofolate reductase .

1.2 Antimicrobial Properties
The compound's structure is conducive to antimicrobial activity. Thiadiazole derivatives have been reported to possess broad-spectrum antimicrobial effects against both bacterial and fungal pathogens. For example, compounds with similar thiadiazole cores have shown effectiveness against drug-resistant strains of bacteria and fungi, which is crucial in the context of rising antimicrobial resistance .

Agricultural Applications

2.1 Crop Protection
In agriculture, 1,3,4-thiadiazole derivatives are being investigated for their efficacy as crop protection agents against phytopathogenic microorganisms. These compounds are designed to combat diseases caused by fungi and bacteria that affect crops. Research has indicated that certain thiadiazole derivatives can significantly reduce the incidence of plant diseases when applied as fungicides or bactericides .

2.2 Insecticidal Activity
Thiadiazole compounds are also being studied for their insecticidal properties. The presence of halogen atoms in the structure enhances their effectiveness against various insect pests, making them valuable in integrated pest management strategies .

Case Studies and Empirical Data

Application Study Focus Findings
Anticancer ActivityCytotoxicity against HepG-2 and A-549 cell linesSignificant inhibition compared to cisplatin
Antimicrobial PropertiesEfficacy against bacterial and fungal pathogensBroad-spectrum activity noted in resistant strains
Crop ProtectionEffectiveness as fungicidesReduction in disease incidence in treated crops
Insecticidal ActivityImpact on various insect pestsEnhanced effectiveness due to halogen substitutions

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential biomolecules. In anticancer research, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiadiazole ring substituted with a chloro and a nitrophenyl group. The molecular formula is C8H4ClFN4O2SC_8H_4ClFN_4O_2S with a molecular weight of approximately 240.22 g/mol. Its structural features contribute to its biological activity, as modifications in the thiadiazole ring can significantly affect its interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity against various pathogens. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, surpassing standard antibiotics like itraconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Activity Level
This compoundS. aureus32.6Significant
5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amineE. coli47.5Moderate
Other Thiadiazole DerivativesPseudomonas aeruginosaVariesVariable

These findings underscore the potential of thiadiazole derivatives in developing new antimicrobial agents.

Anticancer Activity

Thiadiazoles have also been investigated for their anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds with specific substitutions on the thiadiazole ring demonstrated IC50 values less than those of reference drugs like doxorubicin in human melanoma and glioblastoma cells .

Table 2: Anticancer Activity of Thiadiazole Compounds

CompoundCancer Cell LineIC50 (µM)Reference Drug
This compoundU251 (glioblastoma)<30Doxorubicin
Other ThiadiazolesWM793 (melanoma)<30Doxorubicin

These results highlight the potential for further development of thiadiazoles as anticancer agents.

Other Biological Activities

In addition to antimicrobial and anticancer activities, thiadiazoles are noted for various other biological effects including antifungal and insecticidal properties. For instance, certain derivatives have shown effectiveness against fungal strains like Aspergillus niger and Candida albicans, indicating their broad-spectrum potential .

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole compounds against clinical isolates of resistant bacterial strains. The results demonstrated that specific substitutions could enhance activity against resistant strains.
  • Cytotoxicity Assays : In vitro studies on human cancer cell lines revealed that modifications to the phenyl ring significantly influenced cytotoxicity profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1,3,4-thiadiazole derivatives, and how can they be adapted for synthesizing 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole?

  • Answer : A common approach involves cyclization reactions using thiosemicarbazides or carboxylic acid derivatives. For example, 2-amino-1,3,4-thiadiazoles can be synthesized by refluxing thiosemicarbazides with POCl₃ . For halogenated derivatives like this compound, substitution reactions on preformed thiadiazole cores are effective. Evidence from similar compounds (e.g., 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole) suggests using glacial acetic acid as a solvent and sodium bicarbonate for neutralization during workup .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Techniques include:

  • X-ray crystallography for precise bond lengths and angles (e.g., crystal structure of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine resolved at 0.80 Å resolution) .
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly for distinguishing fluorine and nitro group effects.
  • Mass spectrometry (HRMS) to verify molecular weight (249.30 g/mol) and fragmentation patterns .

Q. What are the reactivity trends of the chloro and nitro substituents in this compound under nucleophilic or electrophilic conditions?

  • Answer : The chloro group at position 2 is susceptible to nucleophilic substitution (e.g., with amines or thiols), while the nitro group at position 4 can undergo reduction to amines or participate in electrophilic aromatic substitution. For instance, nitro groups in similar thiadiazoles are reduced using Pd/C or Fe/HCl .

Advanced Research Questions

Q. How does the electronic interplay between the fluorine and nitro substituents influence the compound’s physicochemical properties?

  • Answer : The fluoro group at position 2 (meta to nitro) exerts an electron-withdrawing inductive effect, enhancing the nitro group’s electron-deficient character. This increases the compound’s electrophilicity, as observed in similar derivatives where nitro groups stabilize negative charges in transition states . Computational studies (DFT) are recommended to quantify substituent effects.

Q. What strategies can resolve contradictions in biological activity data for 1,3,4-thiadiazole derivatives?

  • Answer : Contradictions often arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO) and controls.
  • Assay variability : Validate activity via orthogonal assays (e.g., enzymatic vs. cell-based).
  • Structural analogs : Compare with 5-(4-substituted phenyl)-1,3,4-thiadiazoles, where substituent position drastically alters bioactivity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

  • Answer : Key modifications include:

  • R4 group variation : Larger groups (e.g., t-butyl) reduce potency, while smaller alkyl groups (methyl/ethyl) maintain activity (EC₅₀ < 50 µM) .
  • Nitro group reduction : Converting nitro to amine improves solubility but may reduce target affinity.
    Table 1 : SAR for 1,3,4-thiadiazole analogs (excerpt from ):
R4 GroupEC₅₀ (µM)
Methyl12.3
Ethyl14.7
t-Butyl>50

Q. What crystallographic data are available for this compound, and how can they inform co-crystallization studies?

  • Answer : The crystal structure of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine (space group P2₁/c) reveals a planar thiadiazole ring with dihedral angles of 5.2° relative to the benzene ring. This planar geometry facilitates π-π stacking in protein binding pockets .

Methodological Considerations

Q. How can researchers mitigate challenges in purifying halogenated 1,3,4-thiadiazoles?

  • Answer : Use column chromatography with silica gel and hexane/ethyl acetate gradients. For stubborn impurities, recrystallize from ethanol/water (2:1) .

Q. What are the best practices for evaluating the stability of this compound under physiological conditions?

  • Answer : Conduct accelerated stability studies :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours.
  • Light sensitivity : Monitor degradation under UV/visible light using HPLC .

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